5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido-thieno-triazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized using the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.
Formation of the Pyrido Ring: The pyrido ring can be constructed by cyclization reactions involving appropriate precursors.
Formation of the Triazine Ring: The triazine ring is formed through diazotization reactions, followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A related compound with a similar thieno ring structure.
Thieno[2,3-d]pyrimidine: Another compound with a fused thieno and pyrimidine ring system.
Triazolo[4,3-b]pyridazine: A compound with a triazole and pyridazine ring system.
Uniqueness
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific combination of pyrido, thieno, and triazine rings, along with the presence of a 2-chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
371137-61-0 |
---|---|
Molecular Formula |
C17H13ClN4OS |
Molecular Weight |
356.8g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-7-10(2)19-16-13(9)14-15(24-16)17(23)22(21-20-14)8-11-5-3-4-6-12(11)18/h3-7H,8H2,1-2H3 |
InChI Key |
LRNLNRXQRFUEAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)CC4=CC=CC=C4Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.